molecular formula C16H12F3NO B101524 N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide CAS No. 18264-89-6

N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B101524
CAS RN: 18264-89-6
M. Wt: 291.27 g/mol
InChI Key: RFLJCIOFJSEXOF-UHFFFAOYSA-N
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Description

N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide, also known as DPA-TFA, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in various biochemical and physiological studies. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide works by selectively inhibiting the activity of specific enzymes and proteins. This compound has been shown to bind to the active site of sirtuins and histone deacetylases, preventing them from carrying out their normal function. This inhibition can result in changes in cellular metabolism and gene expression, providing insight into the function of these enzymes and their role in various physiological processes.
Biochemical and Physiological Effects:
N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been shown to have various biochemical and physiological effects in cells and organisms. This compound has been shown to increase the activity of specific enzymes involved in cellular metabolism, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). Additionally, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been shown to increase insulin sensitivity and improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has several advantages for lab experiments, including its high selectivity for specific enzymes and its ability to penetrate cell membranes. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and handling in lab experiments.

Future Directions

There are several potential future directions for the use of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide in scientific research. One area of interest is the study of the role of sirtuins and histone deacetylases in aging and age-related diseases. Additionally, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide may be useful in studying the role of these enzymes in various metabolic disorders, including diabetes and obesity. Further research is needed to fully understand the potential of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide in these areas of study.
Conclusion:
In conclusion, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in various biochemical and physiological studies. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. There are several potential future directions for the use of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide in scientific research, including the study of sirtuins and histone deacetylases in aging and metabolic disorders.

Synthesis Methods

N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide can be synthesized through a multistep process that involves the reaction of 9,10-dihydrophenanthrene with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then purified through several steps, including column chromatography, to obtain the final product. The synthesis process has been optimized to yield high purity and high yield of N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide.

Scientific Research Applications

N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been used in various scientific research studies due to its ability to selectively target and inhibit specific enzymes and proteins. This compound has been shown to be useful in studying the function of various enzymes, including sirtuins, which are involved in regulating cellular metabolism and aging. Additionally, N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide has been used in studying the function of histone deacetylases, which are involved in regulating gene expression.

properties

CAS RN

18264-89-6

Product Name

N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide

Molecular Formula

C16H12F3NO

Molecular Weight

291.27 g/mol

IUPAC Name

N-(9,10-dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)15(21)20-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2,(H,20,21)

InChI Key

RFLJCIOFJSEXOF-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=CC=CC=C31

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=CC=CC=C31

synonyms

N-(9,10-Dihydrophenanthren-2-yl)-2,2,2-trifluoroacetamide

Origin of Product

United States

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